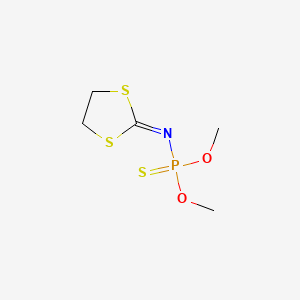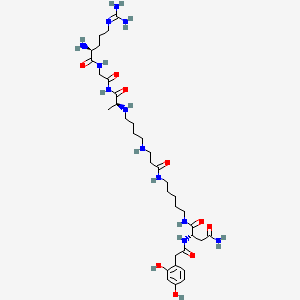
克隆尼丁盐酸盐
描述
氯尼丁盐酸盐是一种中枢作用的α2肾上腺素能激动剂,主要用于治疗高血压。 它也被用于治疗注意力缺陷多动障碍、药物戒断症状、更年期潮热、腹泻、痉挛和某些疼痛状况 。 该化合物于1961年获得专利,并于1966年投入医疗使用 .
科学研究应用
氯尼丁盐酸盐在科学研究中具有广泛的应用:
化学: 用作分析化学中的参考化合物,用于方法开发和验证。
生物学: 研究其对神经递质释放和受体结合的影响。
医学: 广泛研究其在治疗高血压、注意力缺陷多动障碍和戒断症状方面的治疗效果。
工业: 用于开发透皮给药系统和缓释制剂.
作用机制
氯尼丁盐酸盐通过刺激脑干中的α2肾上腺素能受体发挥作用。 这种作用降低了来自中枢神经系统的交感神经输出,导致外周阻力、肾血管阻力、心率和血压降低 。 该化合物也抑制去甲肾上腺素的释放,进一步促进了其降压作用 .
类似化合物:
胍法辛: 另一种用于治疗高血压和注意力缺陷多动障碍的α2肾上腺素能激动剂。
甲基多巴: 主要用于治疗高血压的α2肾上腺素能激动剂。
替扎尼定: 一种用作肌肉松弛剂的α2肾上腺素能激动剂.
独特性: 氯尼丁盐酸盐在其广泛的治疗应用中具有独特性,包括其在治疗戒断症状和更年期潮热方面的应用。 它可以通过多种途径(口服、透皮和注射)给药的能力也使其区别于类似化合物 .
生化分析
Biochemical Properties
Clonidine hydrochloride interacts with alpha-2 adrenergic receptors, which are G protein-coupled receptors. Upon binding to these receptors, clonidine hydrochloride inhibits the release of norepinephrine, leading to a decrease in sympathetic outflow and a subsequent reduction in blood pressure . The compound also interacts with imidazoline receptors, which play a role in its hypotensive effects. These interactions are crucial for its therapeutic effects and involve complex signaling pathways that modulate the activity of various enzymes and proteins.
Cellular Effects
Clonidine hydrochloride exerts significant effects on various cell types, particularly those involved in the cardiovascular and central nervous systems. In neurons, clonidine hydrochloride reduces the release of neurotransmitters, thereby modulating cell signaling pathways and gene expression . This modulation can lead to changes in cellular metabolism and function, including reduced heart rate and vasodilation. Additionally, clonidine hydrochloride has been shown to influence the activity of ion channels and transporters, further affecting cellular processes.
Molecular Mechanism
At the molecular level, clonidine hydrochloride binds to alpha-2 adrenergic receptors, leading to the activation of G proteins and the inhibition of adenylate cyclase. This results in a decrease in cyclic adenosine monophosphate (cAMP) levels, which in turn reduces the activity of protein kinase A (PKA). The inhibition of PKA leads to decreased phosphorylation of target proteins, ultimately resulting in reduced neurotransmitter release and vasodilation . Clonidine hydrochloride also affects gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of clonidine hydrochloride can vary over time. Studies have shown that clonidine hydrochloride is stable for up to 90 days when stored under appropriate conditions . Over time, the compound may undergo degradation, which can affect its potency and efficacy. Long-term exposure to clonidine hydrochloride has been observed to cause changes in cellular function, including alterations in receptor sensitivity and gene expression.
Dosage Effects in Animal Models
The effects of clonidine hydrochloride vary with different dosages in animal models. At low doses, clonidine hydrochloride effectively reduces blood pressure without causing significant adverse effects . At higher doses, clonidine hydrochloride can cause sedation, bradycardia, and other toxic effects. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired therapeutic effects, and exceeding this dose can lead to toxicity.
Metabolic Pathways
Clonidine hydrochloride is metabolized primarily in the liver, where it undergoes biotransformation by various enzymes, including cytochrome P450 enzymes . The metabolic pathways involve oxidation and conjugation reactions, leading to the formation of metabolites that are excreted in the urine. Clonidine hydrochloride can also affect metabolic flux and metabolite levels, influencing overall metabolic homeostasis.
Transport and Distribution
Clonidine hydrochloride is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Clonidine hydrochloride interacts with various transporters and binding proteins, which influence its localization and accumulation within specific tissues.
Subcellular Localization
Within cells, clonidine hydrochloride is localized to specific compartments, including the cytoplasm and the nucleus . The compound’s activity and function can be affected by its subcellular localization, with targeting signals and post-translational modifications directing it to specific organelles. These localization patterns are essential for clonidine hydrochloride’s therapeutic effects and its interactions with cellular biomolecules.
准备方法
合成路线和反应条件: 氯尼丁盐酸盐通过多步合成过程合成,涉及2,6-二氯苯胺与氰胺反应形成2,6-二氯苯基胍。 然后将该中间体环化形成氯尼丁,随后将其转化为盐酸盐 .
工业生产方法: 在工业环境中,氯尼丁盐酸盐通过优化反应条件来生产,以确保高产率和纯度。 这涉及在合成过程中控制温度、压力和pH值。 最终产物通过结晶和过滤技术纯化 .
化学反应分析
反应类型: 氯尼丁盐酸盐会经历各种化学反应,包括:
氧化: 氯尼丁可以被氧化形成相应的N-氧化物衍生物。
还原: 该化合物可以被还原形成2,6-二氯苯基胍。
常用试剂和条件:
氧化: 过氧化氢或过酸通常用作氧化剂。
还原: 硼氢化钠或氢化铝锂是典型的还原剂。
取代: 胺或硫醇等亲核试剂可以在碱性条件下使用.
主要产物:
氧化: 氯尼丁N-氧化物。
还原: 2,6-二氯苯基胍。
取代: 各种取代的咪唑啉衍生物.
相似化合物的比较
Guanfacine: Another alpha-2 adrenergic agonist used to treat hypertension and attention deficit hyperactivity disorder.
Methyldopa: An alpha-2 adrenergic agonist used primarily for hypertension.
Tizanidine: An alpha-2 adrenergic agonist used as a muscle relaxant.
Uniqueness: Clonidine hydrochloride is unique in its broad range of therapeutic applications, including its use in treating withdrawal symptoms and menopausal flushing. Its ability to be administered via multiple routes (oral, transdermal, and injectable) also sets it apart from similar compounds .
属性
IUPAC Name |
N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3.ClH/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9;/h1-3H,4-5H2,(H2,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIFSRGNXRYGHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=CC=C2Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4205-90-7 (Parent) | |
| Record name | Clonidine hydrochloride [USAN:USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004205918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8044670 | |
| Record name | Clonidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4205-91-8 | |
| Record name | Clonidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4205-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clonidine hydrochloride [USAN:USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004205918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CLONIDINE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756699 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Clonidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clonidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.929 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLONIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W76I6XXF06 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B1669140.png)



![[4-[[(2S)-6-amino-2-[[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]phenyl]methyl [(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] carbonate](/img/structure/B1669145.png)
![2-butyl-6-(2-methoxypropan-2-yl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]quinazolin-4-one](/img/structure/B1669146.png)







![4-[[5-[(3,5-Dimethylpyrazol-1-yl)methyl]furan-2-carbonyl]amino]-1-ethylpyrazole-3-carboxamide](/img/structure/B1669162.png)
